molecular formula C18H22N2O3S2 B6541150 N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1058249-52-7

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide

Cat. No. B6541150
CAS RN: 1058249-52-7
M. Wt: 378.5 g/mol
InChI Key: JZKWKKHSQUUKDR-UHFFFAOYSA-N
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Description

The compound “N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and a sulfur atom . Thiophene is a basic unit in many biologically active and commercially important compounds .


Molecular Structure Analysis

The molecular structure analysis would require specific studies or computational modeling to accurately determine. Based on the name, we can infer that it likely contains a thiophene ring attached to a cyclopentyl group, a sulfamoyl group, and an acetamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. Thiophenes, for example, are known to undergo reactions such as oxidation, alkylation, and desulfurization .

Scientific Research Applications

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience research, and drug development. In cancer research, this compound has been investigated for its potential use as a novel anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience research, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. In drug development, this compound has been studied for its potential use as a novel drug delivery agent, as it has been found to be capable of carrying drugs across the blood-brain barrier.

Mechanism of Action

The exact mechanism of action of N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide is not yet fully understood. However, it is believed that this compound interacts with proteins and enzymes in the cell membrane, leading to changes in the cell’s metabolism and signaling pathways. These changes are thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the inhibition of cell death, the inhibition of inflammation, the inhibition of angiogenesis, the inhibition of apoptosis, and the stimulation of cell migration. In addition, this compound has been found to have anti-oxidant, anti-apoptotic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide has several advantages for use in laboratory experiments, including its low cost, its ease of synthesis, and its ability to be used in a variety of different experimental systems. However, there are also several limitations to its use in laboratory experiments, including its potential toxicity, its potential to interfere with other biochemical processes, and its potential to cause off-target effects.

Future Directions

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide has a wide range of potential applications in medicine and biochemistry, and there are a number of potential future directions for research. These potential future directions include further investigation of its mechanism of action, its potential use in the treatment of cancer and neurological disorders, its potential use as a drug delivery agent, and its potential use in the development of novel drugs. Additionally, further research could be conducted to investigate the potential advantages and limitations of using this compound in laboratory experiments, as well as to investigate its potential toxic effects.

Synthesis Methods

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide can be synthesized using a variety of methods, including the direct reaction of thiophene and cyclopentylmethyl sulfamoyl chloride, the reaction of thiophene and cyclopentylmethyl sulfonamide, and the reaction of thiophene and cyclopentylmethyl sulfonyl chloride. The most commonly used method for the synthesis of this compound is the reaction of thiophene and cyclopentylmethyl sulfonamide, which can be carried out in aqueous solution or in organic solvents.

properties

IUPAC Name

N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14(21)20-15-6-8-16(9-7-15)25(22,23)19-13-18(10-2-3-11-18)17-5-4-12-24-17/h4-9,12,19H,2-3,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWKKHSQUUKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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